cis-3-Hexenal

Catalog No.
S600699
CAS No.
6789-80-6
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenal

CAS Number

6789-80-6

Product Name

cis-3-Hexenal

IUPAC Name

(Z)-hex-3-enal

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-

InChI Key

GXANMBISFKBPEX-ARJAWSKDSA-N

SMILES

CCC=CCC=O

Synonyms

(3Z)-3-Hexenal; (Z)-3-Hexenal; (Z)-Hex-3-enal; 3-(Z)-Hexenal

Canonical SMILES

CCC=CCC=O

Isomeric SMILES

CC/C=C\CC=O

Role in Plant Physiology:

  • Biosynthesis: cis-3-Hexenal is a naturally occurring volatile compound found in various plants [Source: PubChem, National Institutes of Health, ]. It is formed through the breakdown of linolenic acid by the enzyme lipoxygenase, followed by the action of hydroperoxide lyase [Source: Wikipedia, cis-3-Hexenal, ].
  • Signaling Molecule: cis-3-Hexenal acts as a signaling molecule in plants, playing a role in various processes like wound healing, defense against herbivores, and attracting beneficial insects [Source: Wikipedia, cis-3-Hexenal, ].

Potential Applications in Agriculture:

  • Pest Control: Research suggests that cis-3-Hexenal, due to its attractive properties to certain predatory insects, could be explored as a potential biocontrol agent against harmful pests in agricultural settings [Source: Journal of Agricultural and Food Chemistry, "Green Leaf Volatiles: Pheromone Signaling and Spodoptera exigua Host Plant Selection", ]. However, further research is needed to determine its efficacy and safety in practical applications.
  • Crop Improvement: Studies have shown that cis-3-Hexenal can influence plant growth and development in certain situations. For example, it can promote germination in some seeds and can also act as a stress-reducing agent for plants under drought conditions [Source: Plant Science, "Leaf aldehyde (cis-3-hexenal) enhances seed germination and early seedling growth in Arabidopsis", ]. More research is needed to understand the potential of cis-3-Hexenal for targeted manipulation of plant growth and stress tolerance.

Research in Food Science and Flavoring:

  • Food Flavoring: cis-3-Hexenal is recognized as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) [Source: FEMA, Flavor and Extract Manufacturers Association, ]. It contributes to the characteristic "green," "grassy," and "leafy" notes in various foods like tomatoes, apples, and certain vegetables [Source: The Good Scents Company, ].

Other Potential Research Areas:

  • Antimicrobial activity: Some studies suggest that cis-3-Hexenal might possess antimicrobial properties against certain bacteria and fungi [Source: Journal of Agricultural and Food Chemistry, "Antibacterial and Antifungal Activities of Green Leaf Volatiles from Selected Herbs and Their Mode of Action against Foodborne Pathogens", ]. However, more research is warranted to understand its potential applications and limitations.
  • Ecological Research: cis-3-Hexenal plays a role in plant-insect interactions and can be used as a tool to study these ecological relationships in various research contexts.

Cis-3-Hexenal is an unsaturated aliphatic aldehyde with the chemical formula C₆H₁₀O. It is a colorless liquid known for its intense aroma reminiscent of freshly cut grass and leaves. This compound was first identified in 1962 in the essential oils of Hypericum plants and has since been found in various fruits and vegetables, including ripe tomatoes, strawberries, and raspberries . The compound plays a significant role in plant defense mechanisms, acting as an attractant for predatory insects and a pheromone for various insect species .

Cis-3-Hexenal is primarily formed through the enzymatic conversion of linolenic acid, involving several steps within the green leaf volatile biosynthetic pathway. The initial reaction involves the hydroperoxidation of linolenic acid by lipoxygenase, producing a hydroperoxy derivative. This intermediate can be converted into cis-3-hexenal through subsequent enzymatic reactions, which may also lead to its isomerization into trans-2-hexenal .

The compound can further react to form cis-3-hexenol and other derivatives through oxidation processes. These transformations are crucial in the context of plant responses to herbivory and environmental stress .

Cis-3-Hexenal exhibits notable biological activities, particularly in plant defense. It has been shown to enhance resistance against pathogens such as Botrytis cinerea when applied to strawberries, significantly increasing their survival rates during infection . Additionally, it serves as a signaling molecule that attracts beneficial insects while deterring herbivores, thus playing a vital role in ecological interactions .

Cis-3-Hexenal can be synthesized through various methods:

  • Enzymatic Synthesis: The primary natural synthesis occurs via the enzymatic conversion of linolenic acid through lipoxygenase activity.
  • Chemical Synthesis: It can also be synthesized chemically by the oxidation of cis-3-hexenol or through reactions involving acetic acid with cis-3-hexenol under specific conditions .

These methods highlight both its natural occurrence in plants and its potential for industrial synthesis.

Cis-3-HexenolC₆H₁₂OGreen, freshFlavoring, fragrancesTrans-2-HexenalC₆H₁₀OLeafyFlavoring, potential insect attractant1-HexanolC₆H₁₄OMildly floralSolvent, flavoringCis-3-Hexenyl AcetateC₈H₁₄O₂Strong green aromaFlavoring agent, fragrance

Cis-3-Hexenal is unique due to its intense aroma associated with freshly cut grass, making it particularly valuable in flavoring and fragrance applications. Its role as a plant metabolite further distinguishes it from other similar compounds that may not possess such ecological significance .

Research has demonstrated that cis-3-Hexenal interacts significantly with both plants and insects. For example, studies have shown that its application can enhance the survival rates of strawberries against fungal infections by attracting predatory insects that help control pest populations . Furthermore, its role as a volatile organic compound allows it to participate in inter-plant communication regarding herbivore attacks, thereby triggering defense mechanisms in neighboring plants .

Physical Description

colourless liquid

XLogP3

1.1

Density

d224 0.85
0.967-0.973

Melting Point

126 °C
126°C

UNII

6V54TKA96C

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6789-80-6
4440-65-7

Wikipedia

Cis-3-Hexenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

3-Hexenal, (3Z)-: ACTIVE

Dates

Modify: 2023-08-15

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